

# Application Notes and Protocols for Tin NMR Spectroscopy

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## Compound of Interest

Compound Name: *tin-120*

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A Note on **Tin-120**: It is a common misconception that **Tin-120** ( $^{120}\text{Sn}$ ), being the most abundant isotope of tin, is suitable for Nuclear Magnetic Resonance (NMR) studies. However, the principles of NMR spectroscopy require atomic nuclei to possess a non-zero nuclear spin. Isotopes with even mass numbers, such as  $^{120}\text{Sn}$ , have a nuclear spin of 0 and are therefore NMR-inactive.<sup>[1]</sup>

Fortunately, tin possesses three stable isotopes with a nuclear spin of 1/2 that are NMR-active:  $^{119}\text{Sn}$ ,  $^{117}\text{Sn}$ , and  $^{115}\text{Sn}$ .<sup>[2]</sup> Among these,  $^{119}\text{Sn}$  is the most frequently studied due to its higher natural abundance and greater sensitivity.<sup>[2][3]</sup> These application notes and protocols will, therefore, focus on the practical use of these NMR-active isotopes, primarily  $^{119}\text{Sn}$ , for researchers, scientists, and professionals in drug development.

## Application Notes Applications in Drug Discovery and Development

NMR spectroscopy is an indispensable analytical tool in the pharmaceutical industry, providing critical insights from initial hit identification to final product characterization.<sup>[4][5][6][7]</sup> While not as common as  $^1\text{H}$  or  $^{13}\text{C}$  NMR,  $^{119}\text{Sn}$  NMR offers specialized applications, particularly for tin-containing compounds.

- Structural Elucidation: For organotin compounds or metal-based drug candidates containing tin,  $^{119}\text{Sn}$  NMR is a powerful technique for confirming molecular structure, determining the coordination environment of the tin center, and identifying impurities.<sup>[4]</sup>

- Binding Studies: NMR can provide atomic-level details on the interactions between a drug candidate and its biological target.[7][8][9]  $^{119}\text{Sn}$  NMR can be employed to study the binding of tin-containing molecules to proteins or nucleic acids by observing changes in the tin chemical shift upon interaction.
- Formulation and Stability: NMR is used to analyze the composition of drug products and identify degradation products during stability studies.[4] For formulations containing tin-based excipients or active ingredients,  $^{119}\text{Sn}$  NMR can track the chemical integrity of the tin species over time.

## Applications in Materials Science

Solid-state NMR (ssNMR) is a vital technique for characterizing the structure and dynamics of inorganic materials where solution-state methods are not applicable.[10]

- Catalysts and Zeolites:  $^{119}\text{Sn}$  ssNMR provides detailed information about the local environment of tin atoms incorporated into catalytic frameworks, such as zeolites.[10] It can distinguish between different coordination states and help elucidate the nature of active sites.
- Polymers and Glasses: In tin-containing polymers or glasses,  $^{119}\text{Sn}$  ssNMR can probe the connectivity and local geometry around the tin centers, offering insights into the material's bulk properties.[10]
- Perovskites and Oxides: This technique is used to study the structure of advanced materials like tin halide perovskites and ternary tin oxides.[10][11] It can identify different crystallographic sites, characterize structural distortions, and detect degradation products.[12]

## Applications in Inorganic and Organometallic Chemistry

The primary application of tin NMR lies in the structural characterization of inorganic and organometallic tin compounds.[2][3][13][14][15]

- Coordination Chemistry: The  $^{119}\text{Sn}$  chemical shift is highly sensitive to the coordination number and geometry of the tin atom, making it an excellent probe for studying coordination compounds in solution.[13]

- Structural Analysis: Scalar (J) coupling between tin and other NMR-active nuclei (e.g.,  $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{31}\text{P}$ ,  $^{19}\text{F}$ ) provides definitive information about bonding and molecular connectivity.[2][3]
- Dynamic Processes: Variable-temperature (VT) NMR experiments can be used to study dynamic processes such as ligand exchange, fluxionality in molecules, and chemical equilibria by observing changes in chemical shifts and linewidths.[13]

## Quantitative Data Summary

The following tables summarize key NMR parameters for the active tin isotopes.

Table 1: NMR Properties of Active Tin Isotopes

Isotope	Natural Abundance (%)	Spin (I)	Gyromagnetic Ratio ( $10^7 \text{ rad T}^{-1} \text{ s}^{-1}$ )	Resonance Frequency (MHz) at 11.744 T	Relative Sensitivity (vs. $^1\text{H}$ )
$^{115}\text{Sn}$	0.34	1/2	-8.8013	163.498	$3.50 \times 10^{-2}$
$^{117}\text{Sn}$	7.68	1/2	-9.5888	178.126	$4.52 \times 10^{-2}$
$^{119}\text{Sn}$	8.59	1/2	-10.0317	186.362	$5.18 \times 10^{-2}$

Data sourced from IMSERC, Northwestern University.[3]

Table 2: Illustrative  $^{119}\text{Sn}$  Chemical Shift Ranges for Various Compound Classes

Compound Class	Coordination Number	Typical Chemical Shift Range (ppm)
Organotin(IV) Halides (R <sub>3</sub> SnX)	4	+160 to 0
Tetraorganotins (R <sub>4</sub> Sn)	4	+40 to -160
Diorganotin(IV) Dihalides (R <sub>2</sub> SnX <sub>2</sub> )	4-6	+210 to -230
Organotin(IV) Hydrides (R <sub>3</sub> SnH)	4	-80 to -220
Stannocenes (Sn(II))	-	-700 to -2200

Chemical shifts are referenced to tetramethyltin (SnMe<sub>4</sub>) at 0 ppm. Ranges are approximate.[\[2\]](#)  
[\[3\]](#)

Table 3: Representative <sup>119</sup>Sn Scalar Coupling Constants (J)

Coupling Nuclei	Coupling Type	Typical Frequency Range (Hz)
<sup>119</sup> Sn- <sup>1</sup> H	<sup>1</sup> J	1750 - 3000
<sup>119</sup> Sn- <sup>1</sup> H	<sup>2</sup> J	-50
<sup>119</sup> Sn- <sup>13</sup> C	<sup>1</sup> J	1200 - 1500
<sup>119</sup> Sn- <sup>19</sup> F	<sup>1</sup> J	130 - 2000
<sup>119</sup> Sn- <sup>31</sup> P	<sup>1</sup> J	50 - 2400

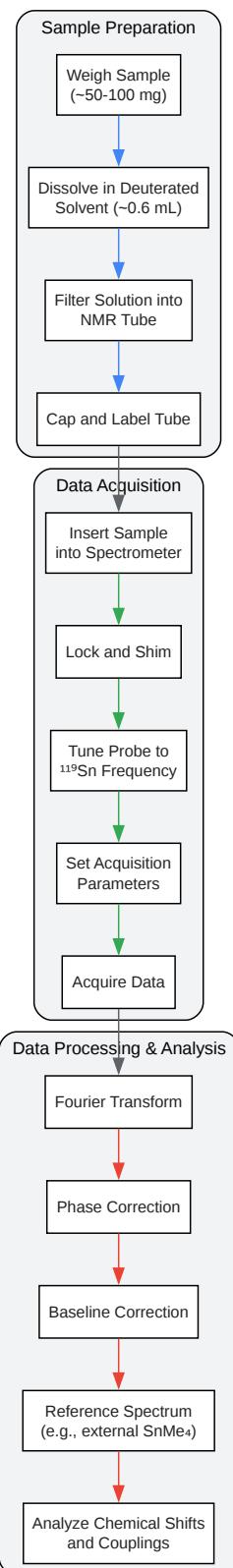
Data sourced from the University of Ottawa.[\[2\]](#)

## Experimental Protocols

### Protocol 1: Solution-State <sup>119</sup>Sn NMR of an Organotin Compound

Objective: To acquire a one-dimensional  $^{119}\text{Sn}\{^1\text{H}\}$  NMR spectrum for structural characterization of a routine organotin compound.

Workflow Diagram:



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Caption: General workflow for a solution-state NMR experiment.

## 1. Materials & Equipment

- Organotin compound (50-100 mg for good signal-to-noise)
- High-purity deuterated solvent (e.g., CDCl<sub>3</sub>, C<sub>6</sub>D<sub>6</sub>, DMSO-d<sub>6</sub>).[\[16\]](#)[\[17\]](#)
- 5 mm NMR tubes (ensure they are clean and dry).[\[18\]](#)[\[19\]](#)
- Glass Pasteur pipette and filter plug (e.g., glass wool or a Kimwipe piece).[\[18\]](#)[\[19\]](#)[\[20\]](#)
- External reference standard: Tetramethyltin (SnMe<sub>4</sub>) in a sealed capillary, if not referencing electronically.[\[3\]](#)
- NMR Spectrometer with a broadband probe.

## 2. Sample Preparation

- Weigh approximately 50-100 mg of the solid sample. For a liquid sample, use 1-2 drops.[\[17\]](#)
- Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a small vial.[\[20\]](#)
- Prepare a filter by packing a small plug of glass wool into a Pasteur pipette.[\[19\]](#)
- Filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[\[19\]](#)[\[20\]](#) The final sample height should be 4-5 cm.[\[16\]](#)[\[18\]](#)
- Cap the NMR tube securely and label it clearly.[\[16\]](#)[\[20\]](#)

## 3. Instrument Setup & Data Acquisition

- Insert the sample into the spectrometer.
- Lock onto the deuterium signal of the solvent and perform magnetic field shimming to optimize homogeneity.[\[21\]](#)
- Tune the probe to the <sup>119</sup>Sn frequency (e.g., ~186.4 MHz on an 11.7 T / 500 MHz spectrometer).[\[3\]](#)

- Load a standard  $^{119}\text{Sn}$  acquisition parameter set and adjust as needed. Key parameters are listed in Table 4.

Table 4: Recommended Acquisition Parameters for  $^{119}\text{Sn}$  NMR

Parameter	Recommended Value	Rationale
Pulse Program	<b>zgpg30 or similar (proton-gated decoupling)</b>	<b>Provides <math>^1\text{H}</math> decoupling during acquisition only, minimizing negative NOE effects.</b> <sup>[3]</sup>
Pulse Width (p1)	30-45° flip angle	A smaller flip angle allows for a shorter relaxation delay, improving time efficiency.
Spectral Width (sw)	~500-1000 ppm (e.g., ~93 - 186 kHz)	The chemical shift range of tin is very wide. <sup>[2][3]</sup> Adjust based on the expected compound class.
Acquisition Time (aq)	0.5 - 1.0 s	Governs digital resolution. A longer time provides better resolution. <sup>[22][23]</sup>
Relaxation Delay (d1)	5 - 10 s	Tin nuclei can have long $T_1$ relaxation times. <sup>[24]</sup> This delay must be sufficient to allow for full relaxation and ensure quantitative accuracy. <sup>[25]</sup>
Number of Scans (ns)	64 to 1024+	Depends on sample concentration. More scans are needed for dilute samples to improve the signal-to-noise ratio. <sup>[23]</sup>

| Temperature | 298 K (or as required) | Maintain a stable temperature.<sup>[26]</sup> |

- Start the acquisition.

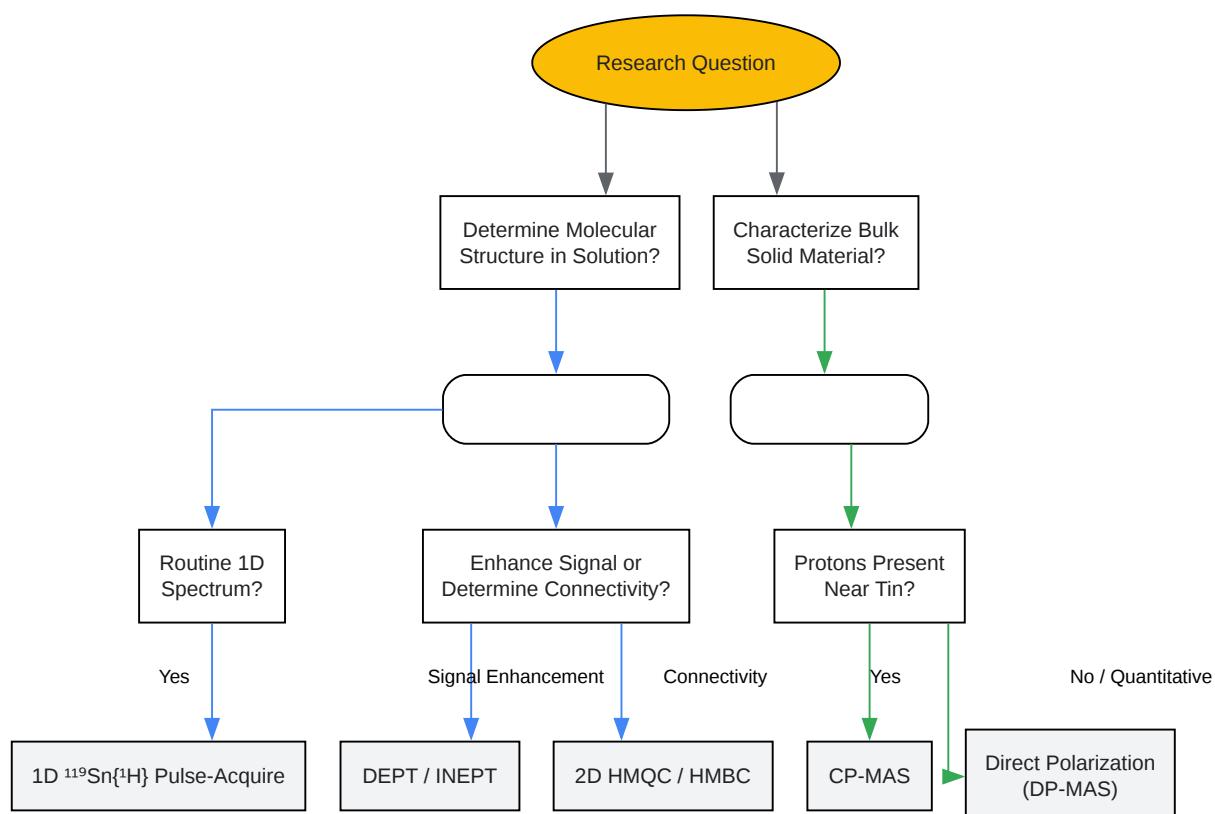
#### 4. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform zero-order and first-order phase correction.
- Apply a baseline correction algorithm.
- Reference the spectrum. Use the absolute frequency reference (Xi scale) or an external standard (SnMe<sub>4</sub> at 0 ppm).[3]
- Analyze the resulting spectrum for chemical shifts, multiplicities, and coupling constants.

## Protocol 2: Solid-State <sup>119</sup>Sn MAS NMR of an Inorganic Material

Objective: To characterize the local coordination environments of tin in a powdered solid material using Magic Angle Spinning (MAS).

Logic Diagram for Experiment Selection:

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Caption: Decision tree for selecting a suitable tin NMR experiment.

## 1. Materials & Equipment

- Powdered inorganic sample (e.g., tin oxide, zeolite).
- Solid-state NMR rotor (e.g., 4 mm  $\text{ZrO}_2$ ).
- Rotor packing tools.
- Solid-state NMR spectrometer equipped with a MAS probe.

## 2. Sample Preparation

- Ensure the sample is a fine, dry powder.
- Carefully pack the sample into the MAS rotor, ensuring it is balanced and free of air pockets. This is critical for stable spinning.
- Securely cap the rotor.

## 3. Instrument Setup & Data Acquisition

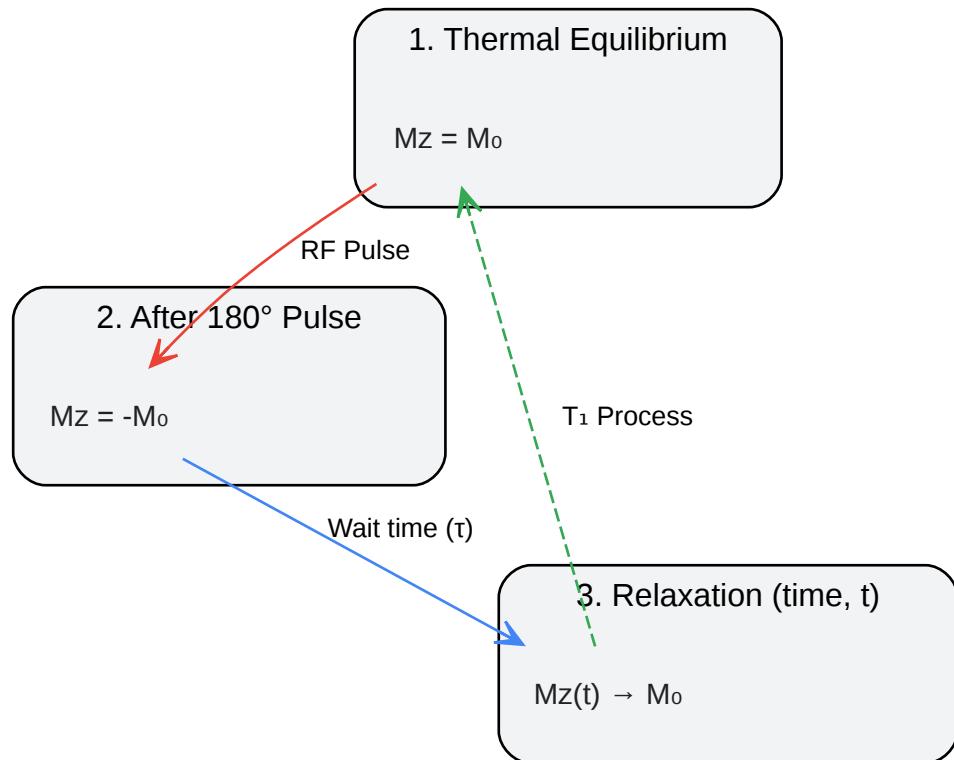
- Insert the rotor into the MAS probe.
- Set the magic angle ( $54.74^\circ$ ) precisely. This is often done by optimizing the signal of a standard sample like KBr.
- Spin the sample to the desired MAS rate (e.g., 10-15 kHz). Higher spinning rates help average out anisotropies and resolve different tin sites.
- Tune the probe to the  $^{119}\text{Sn}$  frequency.
- Select an appropriate pulse sequence:
  - Direct Polarization (DP-MAS): A simple pulse-acquire experiment. It is quantitative but may require long experiment times if  $T_1$  is long.
  - Cross-Polarization (CP-MAS): Transfers magnetization from abundant spins (like  $^1\text{H}$ ) to  $^{119}\text{Sn}$ . This enhances sensitivity but is not inherently quantitative. It is only effective if protons are in close proximity to the tin atoms.
- Set key acquisition parameters (typical values):
  - Pulse Width: Calibrated  $90^\circ$  pulse.
  - Spectral Width: 1000-2000 ppm, to cover a wide range of possible solid-state environments.

- Recycle Delay: Must be  $> 5 * T_1$ .  $T_1$  values in solids can be very long (seconds to minutes).
- Contact Time (for CP-MAS): 1-10 ms, requires optimization.
- Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

#### 4. Data Processing

- Apply Fourier transformation and phase correction.
- Reference the spectrum using a known solid secondary standard.
- Analyze the spectrum for isotropic chemical shifts and spinning sidebands. The positions of the isotropic peaks reveal the different chemical environments of tin in the solid.

#### Conceptual Diagram of Spin-Lattice ( $T_1$ ) Relaxation



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Caption:  $T_1$  relaxation is the process of magnetization returning to equilibrium along the z-axis.

[24][27][28]

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## References

- 1. Tin - Wikipedia [en.wikipedia.org]
- 2. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 3. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. researchmap.jp [researchmap.jp]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of heteronuclear NMR spectroscopy in biological and medicinal inorganic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Solid State NMR Spectroscopy a Valuable Technique for Structural Insights of Advanced Thin Film Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-resolution solid-state tin-119 nuclear magnetic resonance spectroscopy of ternary tin oxides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Solid-state NMR studies of some tin(II) compounds. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Tin NMR based methodologies and their use in structural tin chemistry [biblio.ugent.be]
- 15. Nmr spectroscopy of inorganic compounds | PPTX [slideshare.net]
- 16. sites.uclouvain.be [sites.uclouvain.be]

- 17. [dept.washington.edu](#) [dept.washington.edu]
- 18. [How to make an NMR sample](#) [chem.ch.huji.ac.il]
- 19. [NMR Sample Preparation](#) [nmr.chem.umn.edu]
- 20. [sites.bu.edu](#) [sites.bu.edu]
- 21. [scribd.com](#) [scribd.com]
- 22. [NMR Education: How to Choose Your Acquisition Parameters?](#) [aiinmr.com]
- 23. [chem.libretexts.org](#) [chem.libretexts.org]
- 24. [NMR Relaxation](#) [chem.ch.huji.ac.il]
- 25. [nmr.chem.ox.ac.uk](#) [nmr.chem.ox.ac.uk]
- 26. [bionmr.cores.ucla.edu](#) [bionmr.cores.ucla.edu]
- 27. [Spin-lattice relaxation - Wikipedia](#) [en.wikipedia.org]
- 28. [ucl.ac.uk](#) [ucl.ac.uk]
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